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molecular formula C8H15NO B073058 N-Cyclohexylacetamide CAS No. 1124-53-4

N-Cyclohexylacetamide

Cat. No. B073058
M. Wt: 141.21 g/mol
InChI Key: WRAGCBBWIYQMRF-UHFFFAOYSA-N
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Patent
US04835312

Procedure details

To 200 ml of nitroethane, were added 12 g of acetamide, 105 of MP-500, which was also used in Example 68, and 41 g of cyclohexylbromide. They were reacted at 60° C. for 5 hours with stirring. After the reaction, the ionexchange resin was filtered off and the resulting filtrate was distilled under reduced pressure to remove the solvent and unreacted raw materials. The resulting distillation residue was recrystallized from petroleum ether, thereby obtaining 16 g of N-cyclohexylacetamide having a melting point of 108°-109° C.(yield: 57%).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
MP-500
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].[CH:5]1(Br)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>[N+](CC)([O-])=O>[CH:5]1([NH:4][C:1](=[O:3])[CH3:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
C1(CCCCC1)Br
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)N
Name
MP-500
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
nitroethane
Quantity
200 mL
Type
solvent
Smiles
[N+](=O)([O-])CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
They were reacted at 60° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the ionexchange resin was filtered off
DISTILLATION
Type
DISTILLATION
Details
the resulting filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent and unreacted raw materials
DISTILLATION
Type
DISTILLATION
Details
The resulting distillation residue
CUSTOM
Type
CUSTOM
Details
was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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